

## MIP-1095: A Urea-Based PSMA Ligand for Theranostics in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Prostate-specific membrane antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and radionuclide therapy. MIP-1095, a urea-based small molecule inhibitor of PSMA, has shown significant promise as a theranostic agent, capable of being labeled with different radioisotopes for both diagnostic imaging and targeted radiotherapy. This technical guide provides a comprehensive overview of MIP-1095, detailing its synthesis, experimental evaluation, and clinical development.

## **Core Compound Details**

MIP-1095, chemically known as (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid, is a potent inhibitor of the glutamate carboxypeptidase activity of PSMA.[1] Its structure incorporates a glutamate-urea-lysine motif, which is responsible for its high-affinity binding to the enzymatic active site of PSMA.[2] The phenyl group can be readily substituted with a radioisotope of iodine, allowing for its use in nuclear medicine applications.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data reported for **MIP-1095** and its radioiodinated analogues.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value          | Cell Line/Assay<br>Condition                                     | Reference |
|-----------|----------------|------------------------------------------------------------------|-----------|
| Ki        | 0.24 ± 0.14 nM | LNCaP cellular lysates (NAALADase enzymatic activity inhibition) | [1]       |
| Kd        | 0.81 ± 0.39 nM | LNCaP human<br>prostate cancer cells<br>([123I]MIP-1095)         | [1]       |

Table 2: Human Biodistribution of 124I-MIP-1095 (Dosimetry Study)

| Organ           | Mean Absorbed Dose<br>(mGy/MBq) | Reference |
|-----------------|---------------------------------|-----------|
| Salivary Glands | 4.6                             | [3]       |
| Liver           | 1.5                             | [3]       |
| Kidneys         | 1.5                             | [3]       |
| Red Marrow      | 0.37                            | [4]       |

Table 3: Dosimetry Estimates for 131I-MIP-1095 in Humans

| Organ           | Mean Absorbed Dose<br>(mSv/MBq) | Reference |
|-----------------|---------------------------------|-----------|
| Salivary Glands | 3.8                             | [4]       |
| Liver           | 1.7                             | [4]       |
| Kidneys         | 1.4                             | [4]       |



# Experimental Protocols Synthesis of Radioiodinated MIP-1095

The radiosynthesis of [123/124/1311]**MIP-1095** is achieved through an iododestannylation reaction of its trimethylstannyl precursor.[5]

#### Materials:

- (S)-ditert-butyl2-(3-((S)-1-tert-butoxy-1-oxo-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate (trimethylstannyl precursor)
- Na[123/124/131I]
- Acidic oxidizing conditions (e.g., peracetic acid)
- C18 Sep-Pak cartridges
- Trifluoroacetic acid (TFA)
- High-performance liquid chromatography (HPLC) system for purification and analysis

### Protocol:

- The trimethylstannyl precursor is reacted with Na[123/124/131I] under acidic oxidizing conditions. The radioiodination is most efficient at a pH range of 1-2 with a reaction time of 10 minutes.[6]
- The reaction mixture, containing the radioiodinated tri-tert-butyl ester of **MIP-1095**, is purified using C18 Sep-Pak cartridges to remove the remaining tin precursor and inorganic salts.[6]
- The purified intermediate is then deprotected by treatment with trifluoroacetic acid to hydrolyze the tert-butyl ester groups, yielding the final radioiodinated MIP-1095.
- The final product is purified by HPLC to achieve a high radiochemical purity (>95%).

## **In Vitro PSMA Binding Assay**



This protocol describes a competitive binding assay to determine the affinity of **MIP-1095** for PSMA expressed on LNCaP cells.

### Materials:

- LNCaP human prostate cancer cells (PSMA-positive)
- [1231]MIP-1095 (radioligand)
- Non-radiolabeled MIP-1095 (competitor)
- Binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2)
- · Gamma counter

### Protocol:

- LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are washed with binding buffer.
- A fixed concentration of [123I]MIP-1095 is added to each well.
- Increasing concentrations of non-radiolabeled MIP-1095 are added to the wells to compete
  for binding with the radioligand.
- The plates are incubated at 4°C for a specified time to reach binding equilibrium.
- The cells are washed to remove unbound radioligand.
- The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
- The data is analyzed to determine the IC50 value, which is then used to calculate the inhibition constant (Ki).

## **Cellular Uptake and Internalization Assay**



This protocol is designed to evaluate the uptake and internalization of radioiodinated **MIP-1095** into PSMA-expressing cells.

### Materials:

- LNCaP cells
- [1231]MIP-1095
- · Cell culture medium
- Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between surface-bound and internalized radioactivity.
- Gamma counter

#### Protocol:

- LNCaP cells are seeded in multi-well plates.
- The cells are incubated with [1231]MIP-1095 at 37°C for various time points.
- At each time point, the medium is removed, and the cells are washed.
- To measure the internalized fraction, the cells are incubated with an acid wash buffer to strip
  off surface-bound radioactivity. The supernatant containing the surface-bound fraction is
  collected.
- The cells are then lysed to release the internalized radioactivity.
- Both the surface-bound and internalized fractions are measured using a gamma counter.
- The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated.

## Preclinical Biodistribution Studies in a Xenograft Mouse Model



This protocol outlines the procedure for assessing the in vivo biodistribution of radioiodinated **MIP-1095** in a prostate cancer xenograft mouse model.

### Materials:

- Immunocompromised mice (e.g., nude mice)
- LNCaP cells for tumor xenograft implantation
- [1231]MIP-1095
- Saline for injection
- Gamma counter

### Protocol:

- LNCaP cells are subcutaneously injected into the flank of immunocompromised mice to establish tumor xenografts.
- Once the tumors reach a suitable size, the mice are intravenously injected with a known activity of [123I]MIP-1095.
- At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), cohorts of mice are euthanized.
- Major organs and tissues (including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone) are harvested, weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ
  to determine the biodistribution profile of the radioligand. Specific binding to PSMA in vivo
  can be confirmed by co-injection with a non-radiolabeled PSMA inhibitor or by using a
  PSMA-negative cell line (e.g., PC3) as a control.[1]

## **Clinical Development Overview**

## Foundational & Exploratory





**MIP-1095**, labeled with 131I for therapeutic purposes, has undergone clinical evaluation in patients with metastatic castration-resistant prostate cancer (mCRPC).

Phase I Trial (NCT03030885):

- Objective: To determine the maximum tolerated dose, safety, tolerability, biodistribution, and efficacy of 131I-MIP-1095.[5][7]
- Patient Population: Men with mCRPC who were refractory to second-generation antiandrogens and taxane chemotherapy.[5]
- Design: An open-label, dose-escalation study.[7]
- Results: The treatment was generally well-tolerated, with the most common adverse events being grade 1-2 thrombocytopenia, anemia, leukopenia, and dry mouth.[5] A modest PSA response was observed.[5]

Phase II Trial (NCT03939689):

- Objective: To evaluate the efficacy and safety of 131I-MIP-1095 in combination with enzalutamide.[8][9]
- Patient Population: Chemotherapy-naïve mCRPC patients with PSMA-avid disease who had progressed on abiraterone.[8][10]
- Design: A multicenter, randomized, controlled trial where patients received either 131I-MIP-1095 plus enzalutamide or enzalutamide alone.[8][10]
- Primary Endpoint: Prostate-specific antigen (PSA) response rate (confirmed ≥50% decrease).[10]

Compassionate Use Program:

 Data from compassionate use of 131I-MIP-1095 in heavily pre-treated advanced prostate cancer patients indicated that the treatment was well-tolerated and resulted in markedly reduced PSA levels and bone pain after a single cycle.[8]



# Visualizations Signaling and Experimental Workflows

PSMA Signaling Pathway in Prostate Cancer

PSMA

Metabolizes

Glutamate

Activates

Pl3K-AKT-mTOR Pathway

Promotes

Inhibits (Negative Feedback)

Androgen Receptor Signaling

Click to download full resolution via product page

PSMA signaling enhances cell survival via the PI3K-AKT-mTOR pathway.



## Radiosynthesis Workflow of [131I]MIP-1095

## Synthesis Steps



Click to download full resolution via product page

Workflow for the radiosynthesis of [1311]MIP-1095.





Click to download full resolution via product page

Workflow for the preclinical evaluation of MIP-1095.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis and evaluation of novel radioiodinated PSMA targeting ligands for potential radiotherapy of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2, single-arm trial evaluating 131 I-PSMA-1095 targeted radioligand therapy for metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20190177275A1 Improved synthesis of the radiolabeled prostate-specific membrane antigen (psma) inhibitor [18f]dcfpyl Google Patents [patents.google.com]







- 4. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1, Open-label, Dose-Ascending Study to Evaluate the Safety and Tolerability of the Therapeutic Radiopharmaceutical 131I-MIP-1095 for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2024133174A1 Radiolabeled psma ligand compounds and precursors thereof -Google Patents [patents.google.com]
- 7. Progenics initiates Phase I trial of 1095 to treat metastatic prostate cancer Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Progenics Advances 1095, PSMA-Targeted Therapeutic Candidate for the Treatment of Metastatic Prostate Cancer, into Phase 2 Clinical Development Following Discussions with the FDA | Lantheus Holdings, Inc. [investor.lantheus.com]
- 9. 131I-MIP-1095 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [MIP-1095: A Urea-Based PSMA Ligand for Theranostics in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677151#mip-1095-as-a-urea-based-psma-ligand]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com